![molecular formula C6H3BrN2OS B13137471 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione is a heterocyclic compound characterized by the presence of a bromine atom and a thione group attached to an oxazolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-hydroxypyridine with carbon disulfide and bromine in the presence of a base, followed by cyclization to form the desired oxazolo-pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to the thione form.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted oxazolo-pyridine derivatives.
- Oxidized forms like sulfoxides and sulfones.
Scientific Research Applications
4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Oxazolo[4,5-b]pyridine-2(3H)-one: Lacks the bromine atom and thione group, leading to different chemical properties and biological activities.
1H-Pyrazolo[3,4-b]pyridines: Similar heterocyclic structure but with different substituents, offering a range of biological activities.
Uniqueness: 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its bromine and thione groups make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C6H3BrN2OS |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
4-bromo-3H-[1,3]oxazolo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-4-3(1-2-8-5)10-6(11)9-4/h1-2H,(H,9,11) |
InChI Key |
KAHICGWSAHDCII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC(=S)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


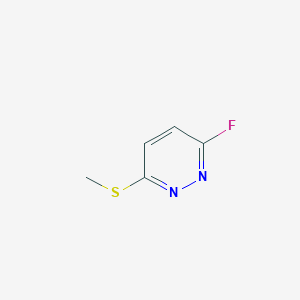
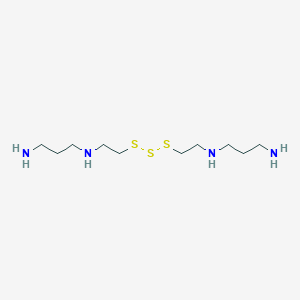
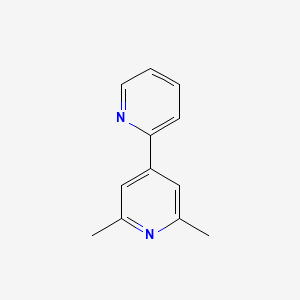
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)

![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
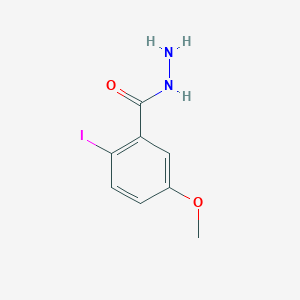
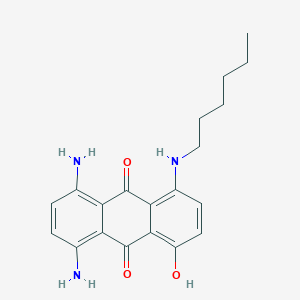


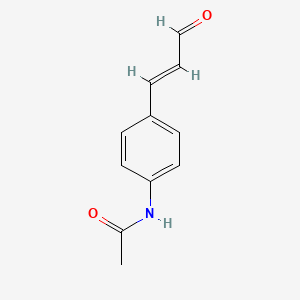

![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
